molecular formula C7H15NS B10862723 4-[(Methylsulfanyl)methyl]piperidine

4-[(Methylsulfanyl)methyl]piperidine

Cat. No.: B10862723
M. Wt: 145.27 g/mol
InChI Key: HNEFTEGGNGLDEM-UHFFFAOYSA-N
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Description

4-[(Methylsulfanyl)methyl]piperidine is an organic compound with the molecular formula C7H15NS It is a piperidine derivative, characterized by the presence of a methylsulfanyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with a methylsulfanyl-containing reagent. One common method is the alkylation of piperidine with methylthiomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(Methylsulfanyl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding piperidine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine.

    Substitution: Various substituted piperidine derivatives, depending on the nucleophile used.

Scientific Research Applications

4-[(Methylsulfanyl)methyl]piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Methylsulfanyl)methyl]piperidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in various chemical interactions, such as hydrogen bonding or hydrophobic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-[(Methylsulfanyl)methyl]piperidine can be compared with other piperidine derivatives, such as:

    4-Methylpiperidine: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.

    4-(Methylthio)piperidine: Similar structure but with a different substitution pattern, leading to variations in chemical properties.

    Piperidine: The parent compound, which is more basic and less sterically hindered compared to this compound.

The presence of the methylsulfanyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific chemical interactions, making it a valuable compound in various research applications.

Biological Activity

4-[(Methylsulfanyl)methyl]piperidine is a piperidine derivative notable for its unique chemical structure, which includes a methylsulfanyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

  • Molecular Formula : C₇H₁₅NS
  • Structure : The compound features a five-membered nitrogen-containing ring, with the methylsulfanyl group enhancing its lipophilicity, which is crucial for membrane permeability and biological interactions.

Enzyme Interaction and Pharmacodynamics

Research indicates that this compound exhibits significant biological activity through various mechanisms, particularly in enzyme interactions and receptor binding studies. Its unique structure allows it to modulate biological pathways effectively, making it a candidate for further pharmacological exploration.

Key Findings :

  • The compound's lipophilicity aids in crossing biological membranes, enhancing its potential as a drug candidate.
  • Preliminary studies suggest it may interact with specific enzymes and receptors involved in critical biological processes.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameStructure FeaturesBiological Activity
4-MethylpiperidineLacks the methylsulfanyl groupDifferent chemical reactivity
4-(Methylthio)piperidineSimilar structure but different substitution patternVariations in chemical properties
PiperidineParent compound; more basic and less sterically hinderedBasic amine properties
N-MethylpiperidineMethyl group attached to nitrogenAltered reactivity compared to piperidine
ThiomorpholineSulfur-containing analog of piperidineSimilar biological activity

The presence of the methylsulfanyl group in this compound provides unique properties that enhance its reactivity and potential applications, distinguishing it from other piperidine derivatives .

Anti-inflammatory Potential

In vitro studies have shown that derivatives of piperidine compounds exhibit anti-inflammatory properties. For instance, compounds structurally related to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation:

  • Study Results : Compounds similar to this compound showed IC50 values comparable to established anti-inflammatory drugs such as celecoxib. These findings suggest that modifications in the piperidine structure can lead to enhanced anti-inflammatory activity .

Receptor Binding Studies

Research has also focused on the binding affinities of piperidine derivatives to various receptors. A study indicated that certain analogs bind selectively to opioid mu-receptors, demonstrating moderate to high affinity. This suggests the potential for developing analgesics based on the structural framework of this compound .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Enzyme Inhibition : Interacting with key enzymes involved in inflammatory pathways.
  • Receptor Modulation : Binding to specific receptors that regulate pain and inflammation responses.

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

4-(methylsulfanylmethyl)piperidine

InChI

InChI=1S/C7H15NS/c1-9-6-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3

InChI Key

HNEFTEGGNGLDEM-UHFFFAOYSA-N

Canonical SMILES

CSCC1CCNCC1

Origin of Product

United States

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